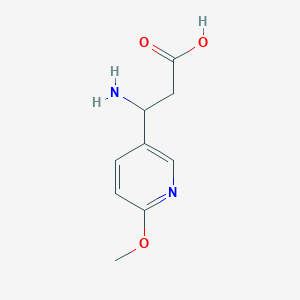

3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid

描述

3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is a β-amino acid derivative characterized by a pyridine ring substituted with a methoxy group at the 6-position and an amino-carboxylic acid side chain. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.2 g/mol (CAS: 712321-46-5) . The compound exists in enantiomerically pure (R)- and (S)-forms, with the (R)-enantiomer being commercially available as a research chemical requiring storage at 2–8°C in sealed conditions to prevent moisture degradation . β-Amino acids like this are pharmacologically significant due to their enhanced metabolic stability compared to α-amino acids, making them valuable precursors for bioactive molecules .

属性

IUPAC Name |

3-amino-3-(6-methoxypyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSDJSZHYFNBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592375 | |

| Record name | 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773126-35-5 | |

| Record name | 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stepwise Synthesis Overview

| Step Number | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Starting material preparation | 3-(6-methoxypyridin-3-yl)propanoic acid | Provides the acid backbone |

| 2 | Amino group protection | tert-Butoxycarbonyl (Boc) protection under basic conditions | Protects amino group from side reactions |

| 3 | Coupling reaction | Peptide coupling agents or amination reagents | Introduces the amino group |

| 4 | Deprotection | Acidic conditions (e.g., trifluoroacetic acid) | Removes Boc group to reveal amino acid |

| 5 | Purification | Crystallization, chromatography | Isolates pure target compound |

This route ensures the stereochemical configuration (S-enantiomer) is maintained throughout synthesis by employing chiral starting materials and mild reaction conditions.

Protection and Deprotection Strategies

The amino group is typically protected using the tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during coupling and other transformations. The Boc group is introduced early and removed at the final stage under acidic conditions.

| Protection Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc protection | Boc anhydride, base (e.g., NaHCO3) | Mild conditions preserve stereochemistry |

| Boc deprotection | Trifluoroacetic acid (TFA) in dichloromethane | Efficient removal yielding free amine |

The Boc-protected intermediate, (S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid, is a key synthetic intermediate with molecular formula C14H20N2O5 and molecular weight 296.32 g/mol.

Industrial Production Considerations

Industrial synthesis of this compound involves scale-up of the above laboratory methods with optimization for yield, purity, and cost-effectiveness. Key factors include:

- Raw Material Quality: High purity 3-(6-methoxypyridin-3-yl)propanoic acid is sourced to minimize impurities.

- Reaction Optimization: Parameters such as temperature, solvent selection, and reaction time are finely tuned.

- Automated Reactors: Use of automated systems to control reaction conditions precisely.

- Purification Techniques: Employing crystallization and chromatographic methods to achieve >95% purity.

Chemical Reactions Analysis

The compound undergoes various chemical transformations relevant to its preparation and functionalization:

| Reaction Type | Common Reagents | Outcome/Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Conversion of methoxy to hydroxyl groups |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Reduction of amino or carboxyl groups |

| Substitution | Halogens (Cl2, Br2), Nucleophiles (NH3, OH-) | Functional group modifications on pyridine ring |

These reactions allow for derivatization and further synthetic utility of the compound.

Data Tables for Stock Solution Preparation (Boc-Protected Intermediate)

The following table provides guidance on preparing stock solutions of the Boc-protected intermediate, useful in synthesis and research applications:

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 3.3747 | 0.6749 | 0.3375 |

| 5 | 16.8737 | 3.3747 | 1.6874 |

| 10 | 33.7474 | 6.7495 | 3.3747 |

This data assists in accurate preparation of solutions for synthetic or analytical use.

Summary of Preparation Methodology

| Aspect | Details |

|---|---|

| Starting Material | 3-(6-methoxypyridin-3-yl)propanoic acid |

| Protection Strategy | Boc protection of amino group |

| Key Reactions | Coupling to form amino acid, Boc deprotection |

| Purification | Crystallization, chromatography |

| Industrial Scale | Automated reactors, optimized conditions, high purity (>95%) |

| Applications | Organic synthesis intermediate, ligand in coordination chemistry, precursor for drug development |

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction of the compound can lead to the formation of the corresponding amine or alcohol derivatives.

Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Chemistry

- Building Block in Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique methoxy and amino substitutions allow for diverse reactivity patterns, making it valuable in the development of new synthetic methodologies .

- Ligand Design : It is employed in designing ligands for coordination chemistry, facilitating the study of metal complexes and their interactions .

Biology

- Enzyme Inhibitors : Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural amino acids. This property is particularly relevant in drug design targeting specific metabolic pathways .

- Biomolecular Probes : Used as a probe in studying biological pathways involving pyridine derivatives, contributing to our understanding of various biochemical processes.

Medicine

- Drug Development : The compound is explored for its potential in developing new pharmaceuticals, especially targeting neurological disorders due to its interaction with glutamate receptors .

- Diagnostic Agents : It has applications in developing diagnostic agents for imaging techniques, enhancing the precision of medical diagnostics.

Industry

- Material Science : Applied in synthesizing novel materials with specific electronic or optical properties, contributing to advancements in material science .

- Catalysis : Utilized in developing catalysts for various industrial processes, showcasing its versatility beyond traditional applications.

Neuroprotective Effects

A study published in Bioorganic & Medicinal Chemistry Letters examined the neuroprotective properties of this compound. The results indicated that the compound mitigates excitotoxicity by modulating glutamate receptor activity, crucial for protecting neurons from damage associated with neurodegenerative diseases .

Induction of Apoptosis

Research highlighted the compound's ability to induce apoptosis in human breast cancer cells. The study demonstrated activation of key apoptotic pathways leading to significant cell death in treated cell lines, suggesting its potential as an anti-cancer agent .

作用机制

The mechanism of action of 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact pathways and molecular interactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 3-amino-3-(6-methoxypyridin-3-yl)propanoic acid and its analogs:

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Methoxy vs. Amino Groups: The 6-methoxy group in the target compound increases lipophilicity compared to the 6-amino substituent in 3-(6-aminopyridin-3-yl)propanoic acid. This difference impacts membrane permeability and solubility: methoxy groups enhance lipid solubility, while amino groups promote aqueous solubility through hydrogen bonding .

- Pyridine Ring Position: The pyridin-3-yl substitution (target compound) vs. pyridin-4-yl (3-amino-3-(pyridin-4-yl)propanoic acid) alters electronic distribution. Pyridin-3-yl derivatives may exhibit stronger hydrogen-bonding interactions with biological targets due to the nitrogen's position .

Amino Acid Backbone Configuration

- β-Amino Acids vs. α-Amino Acids: The target compound’s β-amino acid backbone confers resistance to protease degradation compared to α-analogs like (R)-2-amino-3-(pyridin-3-yl)propanoic acid. β-peptides are less recognized by proteolytic enzymes, enhancing their in vivo stability .

Enantiomeric Differences

- The (R)- and (S)-enantiomers of this compound may exhibit divergent biological activities. Enantiopure synthesis (e.g., the (R)-form in ) is critical for applications requiring stereoselective interactions .

Aromatic System Modifications

Research Implications and Gaps

While structural comparisons highlight functional group contributions to solubility, stability, and target interactions, direct pharmacological or kinetic data are absent in the provided evidence . Further studies should explore:

- Comparative binding assays for pyridin-3-yl vs. pyridin-4-yl derivatives.

- Metabolic stability profiles of methoxy- vs. amino-substituted analogs.

- Enantiomer-specific activity of the target compound.

生物活性

3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, also known as (R)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid, is a chiral amino acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone with an amino group at the third position and a methoxy-substituted pyridine ring. Its molecular formula is , with a molecular weight of approximately 196.2 g/mol. The unique methoxy substitution enhances its lipophilicity and receptor selectivity, making it a valuable candidate for drug design.

The mechanism of action of this compound involves interactions with specific molecular targets, such as neurotransmitter receptors and enzymes. It mimics natural amino acids, allowing it to bind effectively to active sites and modulate enzymatic activity or receptor signaling pathways. The presence of the methoxy group and the pyridine ring significantly influences its binding affinity and specificity .

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuroprotective properties by acting as an agonist for certain neurotransmitter receptors. This activity can influence synaptic transmission and plasticity, which has implications for treating neurodegenerative diseases such as Alzheimer's disease and cognitive disorders.

Case Study: Neuroprotective Effects

A study demonstrated that treatment with this compound significantly reduced cell death and oxidative stress markers in neuronal models subjected to oxidative stress, suggesting potential therapeutic use in neurodegenerative conditions .

2. Anticancer Activity

Preliminary studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it exhibited selective cytotoxicity towards A375 (human melanoma) cells with an IC50 value of approximately 5.7 μM while showing minimal toxicity towards normal cells.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A375 (Melanoma) | 5.7 | Cytotoxic |

| A549 (Lung Cancer) | >10 | No significant effect |

| HeLa (Cervical Cancer) | >10 | No significant effect |

Case Study: Antitumor Activity

In another study, the compound was tested against a panel of cancer cell lines and found to inhibit cell proliferation in a dose-dependent manner, particularly in melanoma cells, highlighting its potential as a lead for developing new anticancer agents .

3. Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial activity against certain bacterial and fungal strains. The exact mechanisms underlying this activity are still under investigation but hold promise for the development of novel antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-3-Amino-3-(6-hydroxypyridin-3-yl)propanoic acid | C9H12N2O3 | Hydroxyl group instead of methoxy |

| 3-Amino-3-(6-chloropyridin-3-yl)propanoic acid | C9H10ClN2O2 | Chlorine substituent |

Each compound exhibits distinct biological activities due to variations in their chemical structure, influencing their potential therapeutic applications .

常见问题

Q. What are the standard synthetic routes for 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, and what key intermediates are involved?

A common approach involves introducing the methoxypyridine moiety via Suzuki-Miyaura coupling or nucleophilic substitution. For example, (S)-3-((tert-butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid (CAS 1036599-81-1) serves as a key intermediate, where the Boc group protects the amino functionality during synthesis. Deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the final compound . Alternative routes may utilize reductive amination or Michael addition to construct the β-amino acid backbone .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : , , and NMR can confirm the methoxypyridine ring structure and amino/acidic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm, NH bending at ~1600 cm) .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, and what chiral resolution methods are effective?

Chiral HPLC or enzymatic resolution (e.g., using acylases) is critical for isolating enantiomerically pure forms. For example, (S)-configured analogs of related β-amino acids are resolved via diastereomeric salt formation with chiral auxiliaries like tartaric acid. Dynamic kinetic resolution under catalytic hydrogenation (e.g., Pd/C) may also enhance enantiomeric excess .

Q. What strategies mitigate side reactions during functionalization of the methoxypyridine ring?

Electrophilic substitution on the methoxypyridine ring is challenging due to electron-donating methoxy groups. Directed ortho-metalation (DoM) using strong bases (e.g., LDA) enables regioselective functionalization. Alternatively, transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) introduces substituents without disrupting the ring .

Q. How can conflicting solubility data from different studies be reconciled?

Discrepancies often arise from solvent polarity, pH, or temperature variations. Computational tools (e.g., ESOL, SILICOS-IT) predict solubility ranges, but experimental validation is essential. For instance, aqueous solubility at pH 7.4 may differ from DMSO-based assays due to ionization of the carboxylic acid group .

Q. What in vitro assays are suitable for evaluating its bioactivity, and how do structural analogs inform mechanism-of-action studies?

- Enzyme Inhibition : Fluorescence polarization assays for kinase or protease inhibition.

- Cellular Uptake : Radiolabeled analogs (e.g., -tagged) track intracellular accumulation.

- Structure-Activity Relationships (SAR) : Fluorinated analogs (e.g., 6-fluoro-pyridine derivatives) highlight electronic effects on binding affinity .

Q. How can contradictory bioactivity results between in vitro and in vivo models be addressed?

Pharmacokinetic factors (e.g., metabolic stability, plasma protein binding) often explain disparities. LC-MS/MS quantifies plasma concentrations, while metabolite profiling (e.g., CYP450 assays) identifies degradation pathways. Comparative studies with deuterated analogs enhance metabolic stability .

Methodological Considerations

Q. What computational tools aid in retrosynthetic planning for derivatives of this compound?

AI-driven platforms (e.g., BenchChem’s retrosynthesis module) leverage databases like Reaxys and Pistachio to propose one-step synthetic routes. For example, coupling 6-methoxypyridine-3-boronic acid with protected β-amino acids via Suzuki-Miyaura reactions is a validated strategy .

Q. How should researchers optimize reaction conditions for scale-up without compromising yield?

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions (e.g., Boc deprotection).

- DoE (Design of Experiments) : Statistically optimizes parameters like temperature, solvent ratio, and catalyst loading .

Data Analysis and Interpretation

Q. What statistical methods resolve discrepancies in IC50_{50}50 values across independent studies?

Meta-analysis with random-effects models accounts for inter-study variability. Outlier detection (e.g., Grubbs’ test) identifies non-conforming data points. Normalization to reference compounds (e.g., positive controls) improves comparability .

Q. How can researchers validate the compound’s role as a biochemical probe in neurotransmitter studies?

- Electrophysiology : Patch-clamp assays measure ion channel modulation.

- Radioligand Displacement : Competes with -labeled neurotransmitters (e.g., GABA, glutamate) in receptor-binding assays .

Safety and Handling

Q. What precautions are necessary for handling amino acid derivatives with reactive pyridine moieties?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation of fine powders.

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。